molecular formula C10H10F2O3 B1412986 Methyl 2,6-difluoro-3-methoxyphenylacetate CAS No. 1807035-60-4

Methyl 2,6-difluoro-3-methoxyphenylacetate

Cat. No.: B1412986
CAS No.: 1807035-60-4
M. Wt: 216.18 g/mol
InChI Key: DKJSHCILYNVEKT-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3-methoxyphenylacetate is an organic compound with the molecular formula C10H10F2O3. It is a derivative of phenylacetate, characterized by the presence of two fluorine atoms and a methoxy group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-difluoro-3-methoxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-methoxyphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-difluoro-3-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-3-methoxyphenylacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The methoxy group may also play a role in its pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-difluoro-3-hydroxyphenylacetate
  • Methyl 2,6-difluoro-3-ethoxyphenylacetate
  • Methyl 2,6-difluoro-3-methylphenylacetate

Uniqueness

Methyl 2,6-difluoro-3-methoxyphenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2,6-difluoro-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-8-4-3-7(11)6(10(8)12)5-9(13)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJSHCILYNVEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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